molecular formula C13H13F3N6 B3004205 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034466-59-4

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B3004205
CAS No.: 2034466-59-4
M. Wt: 310.284
InChI Key: QZIOWPTWXXXPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13F3N6 and its molecular weight is 310.284. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine .

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine . This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation .

Biochemical Pathways

The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways . By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission . Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect . These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.

Properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIOWPTWXXXPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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